3-(6-Bromopyridin-2-yl)propan-1-ol
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Overview
Description
3-(6-Bromopyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a propanol group attached to the 3rd position. It is commonly used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-2-yl)propan-1-ol typically involves the bromination of pyridine derivatives followed by the introduction of the propanol group. One common method is the bromination of 2-pyridinemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromopyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(6-Bromopyridin-2-yl)propanal or 3-(6-Bromopyridin-2-yl)propanoic acid.
Reduction: 3-(6-Hydroxypyridin-2-yl)propan-1-ol.
Substitution: 3-(6-Aminopyridin-2-yl)propan-1-ol or 3-(6-Hydroxypyridin-2-yl)propan-1-ol.
Scientific Research Applications
3-(6-Bromopyridin-2-yl)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(6-Bromopyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(6-Hydroxypyridin-2-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a bromine atom.
3-(6-Aminopyridin-2-yl)propan-1-ol: Contains an amino group instead of a bromine atom.
2-(6-Bromopyridin-3-yl)propan-2-ol: Similar structure but with the bromine atom at a different position.
Uniqueness
3-(6-Bromopyridin-2-yl)propan-1-ol is unique due to the presence of the bromine atom at the 6th position of the pyridine ring, which imparts distinct chemical reactivity and biological activity. This specific substitution pattern allows for selective interactions and reactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C8H10BrNO |
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Molecular Weight |
216.07 g/mol |
IUPAC Name |
3-(6-bromopyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H10BrNO/c9-8-5-1-3-7(10-8)4-2-6-11/h1,3,5,11H,2,4,6H2 |
InChI Key |
AJKJUXVCXHPGJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CCCO |
Origin of Product |
United States |
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